Cas no 1016875-00-5 (3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-)

3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-
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- インチ: 1S/C11H15BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2
- ほほえんだ: N1(C2=CC=C(Br)C=C2)CCC(CN)C1
3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-51020-0.05g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 0.05g |
$419.0 | 2023-02-10 | ||
Enamine | EN300-51020-5.0g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 5.0g |
$1448.0 | 2023-02-10 | ||
Enamine | EN300-51020-2.5g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 2.5g |
$978.0 | 2023-02-10 | ||
Enamine | EN300-51020-0.1g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 0.1g |
$439.0 | 2023-02-10 | ||
Enamine | EN300-51020-10.0g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 10.0g |
$2146.0 | 2023-02-10 | ||
Enamine | EN300-51020-0.25g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 0.25g |
$459.0 | 2023-02-10 | ||
Enamine | EN300-51020-0.5g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 0.5g |
$479.0 | 2023-02-10 | ||
Enamine | EN300-51020-1.0g |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |
1016875-00-5 | 1.0g |
$499.0 | 2023-02-10 |
3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- 関連文献
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-に関する追加情報
Recent Advances in the Study of 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- (CAS: 1016875-00-5)
The compound 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- (CAS: 1016875-00-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrrolidine scaffold and bromophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method that improves both efficiency and scalability. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which significantly reduced the formation of by-products and enhanced the purity of the final compound. This advancement is particularly relevant for industrial-scale production and further pharmacological testing.
Pharmacological evaluations of 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- have revealed its potential as a modulator of neurotransmitter systems. In vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting possible applications in the treatment of neurological disorders such as depression and Parkinson's disease. A recent preclinical study highlighted its ability to cross the blood-brain barrier efficiently, a critical factor for central nervous system (CNS) therapeutics. These findings underscore the compound's versatility and therapeutic promise.
Another significant development is the exploration of 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- as a scaffold for the design of novel antimicrobial agents. Researchers have synthesized derivatives of this compound and evaluated their efficacy against drug-resistant bacterial strains. Preliminary results indicate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, a promising target for overcoming resistance.
In conclusion, the latest research on 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- (CAS: 1016875-00-5) highlights its multifaceted potential in drug discovery and development. From optimized synthesis methods to its diverse pharmacological applications, this compound represents a valuable candidate for further investigation. Future studies should focus on clinical translation and the development of derivatives with enhanced efficacy and safety profiles.
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